molecular formula C8H11N5O2 B2573461 5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine CAS No. 108372-92-5

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine

Cat. No.: B2573461
CAS No.: 108372-92-5
M. Wt: 209.209
InChI Key: AHSCQRMHTTVJGK-UHFFFAOYSA-N
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Description

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine ( 108372-92-5) is a pyrimidine derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C8H11N5O2 and a molecular weight of 209.21 g/mol, this compound features a nitro group and a pyrrolidine substituent on its pyrimidine core, a structure known to confer significant biological activity and synthetic versatility . This scaffold is primarily utilized in pharmaceutical research as a key synthetic intermediate for the development of novel small molecule inhibitors. Its structure is a privileged scaffold in the design of targeted therapies, particularly due to its ability to interact with various enzyme active sites. Researchers employ this compound in hit-to-lead optimization campaigns, often focusing on modulating kinase and other ATP-binding proteins. The compound is offered with high purity, and specific lot-specific data is available in the provided Certificate of Analysis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper storage conditions are recommended to maintain stability and purity. The SMILES notation for this compound is NC1=NC(N2CCCC2)=NC=C1 N+ =O .

Properties

IUPAC Name

5-nitro-2-pyrrolidin-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c9-7-6(13(14)15)5-10-8(11-7)12-3-1-2-4-12/h5H,1-4H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSCQRMHTTVJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters and amidines.

    Substitution with Pyrrolidine: The substitution at the 2-position with a pyrrolidine ring can be carried out through nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for nitration and substitution steps to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Pyrrolidine, suitable leaving groups like halides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 5-Amino-2-(pyrrolidin-1-yl)pyrimidin-4-amine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acids or amides.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds, including 5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine, exhibit antimicrobial activities. Studies have shown that certain pyrimidine derivatives can inhibit the growth of various pathogens, including those resistant to conventional antibiotics. For instance, compounds similar to this pyrimidine have demonstrated effectiveness against ESKAPE pathogens, a group known for their antibiotic resistance .

Anti-inflammatory Effects
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds may inhibit the production of inflammatory mediators such as prostaglandins and nitric oxide, which play crucial roles in inflammatory responses . The inhibition of cyclooxygenase enzymes (COX) by such compounds has been documented, indicating their potential in treating inflammatory diseases.

Anticancer Potential
The compound is being explored for its anticancer properties. It has been suggested that pyrimidine derivatives can act as inhibitors of tyrosine kinases involved in cancer cell signaling pathways. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells, making them potential candidates for cancer therapeutics .

Therapeutic Applications

This compound shows promise in various therapeutic areas:

Cancer Treatment
Given its potential as a tyrosine kinase inhibitor, this compound may be developed into a therapeutic agent for cancers associated with specific mutations in the epidermal growth factor receptor (EGFR). Research into similar compounds has highlighted their efficacy against mutant forms of EGFR while exhibiting lower toxicity compared to traditional treatments .

Infectious Diseases
The antimicrobial properties make this compound a candidate for developing new treatments against resistant bacterial strains. Its ability to inhibit pathogen growth could be crucial in addressing the rising threat of antibiotic resistance .

Case Studies and Research Findings

Several studies have documented the biological activities and synthesis of pyrimidine derivatives:

StudyFindings
PMC7601023Demonstrated antimicrobial activity against ESKAPE pathogens with structural modifications leading to enhanced bioactivity.
ResearchSpace CSIRInvestigated electrophilic substitution reactions highlighting the versatility of pyrimidine derivatives in synthetic chemistry.
RSC AdvancesReported anti-inflammatory activities through COX inhibition with IC50 values comparable to standard anti-inflammatory drugs .

These findings underscore the multifaceted applications of this compound across various fields.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Nitro Group Position and Bioactivity

  • 5-Nitro Substitution : The nitro group at position 5 in 5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is critical for interactions with enzymes like cholinesterases. In contrast, compounds with nitro groups at position 3 (e.g., 2-(3-nitro-1H-1,2,4-triazol-1-yl)-4-(pyrrolidin-1-yl)pyrimidine from ) exhibit distinct reactivity due to altered electronic distribution. For example, 5-nitro derivatives in , such as 4-{4-[5-Nitro-6-(4-proxymethyl-piperidin-1-yl)-pyrimidin-4-yloxy]-phenyl}-butan-2-one, are optimized for kinase inhibition, whereas 3-nitro analogs may prioritize stability or synthetic accessibility .

Amine and Heterocyclic Substituents

  • Pyrrolidine vs. Piperidine/Piperazine: Pyrrolidine (5-membered ring): Enhances conformational flexibility and moderate steric bulk, as seen in the target compound. In , N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine showed potent AChE inhibition (IC₅₀ = 5.5 µM), suggesting pyrrolidine’s compatibility with enzyme active sites. Piperidine-containing analogs in (e.g., 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine) exhibited superior BChE selectivity (IC₅₀ = 12.6 µM), highlighting substituent-dependent enzyme specificity . Piperazine: 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine () demonstrated synthetic utility in kinase-targeting drug candidates, where the basic piperazine nitrogen facilitates solubility and target engagement .

Key Findings :

  • Pyrrolidine-containing pyrimidines (e.g., ) favor AChE inhibition, while piperidine analogs excel in BChE selectivity due to increased hydrophobicity and steric fit .
  • Nitro group position (3 vs. 5) impacts thermal stability and synthetic yield. For instance, 3-nitro derivatives in had lower yields (28–47%) compared to 5-nitro analogs in patents (e.g., ), which prioritize industrial scalability .
Physicochemical Properties
Compound Melting Point (°C) Yield (%) Key Structural Features Reference
This compound Not reported Not reported 5-NO₂, 2-pyrrolidine
2-(3-Nitro-1H-1,2,4-triazol-1-yl)-4-(pyrrolidin-1-yl)pyrimidine (1q) 219–221 44 3-NO₂, 4-pyrrolidine
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Not reported Not reported 6-piperidine, 4-methyl
N-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1n) 193–195 47 3-NO₂, 4-cyclopropylamine

Key Trends :

  • Nitro groups at position 3 () correlate with higher melting points (>200°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding) .

Biological Activity

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound contains a pyrimidine ring substituted with a nitro group and a pyrrolidine moiety. The presence of these functional groups is crucial for its biological activity. The nitro group can enhance the compound's reactivity, while the pyrrolidine ring contributes to its ability to interact with various biological targets.

Target Receptors

Research indicates that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, including 5-nitro variants, may act as antagonists of the vanilloid receptor 1 (TRPV1) and modulators of the insulin-like growth factor 1 receptor (IGF-1R) . These interactions suggest potential applications in pain management and metabolic disorders.

Biochemical Pathways

Studies have shown that 2-aminopyrimidine derivatives exhibit antitrypanosomal and antiplasmodial activities, indicating their potential against diseases such as Chagas disease and malaria . The biochemical interactions are likely mediated through inhibition of specific enzymes or modulation of receptor activity.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. In vitro studies suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative pathogens. The minimum inhibitory concentration (MIC) values indicate effective antibacterial action, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

There is emerging evidence that compounds containing pyrrolidine rings can exhibit anticancer effects. For instance, structural analogs have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Study on Antimicrobial Activity

A recent study evaluated the antibacterial effects of several pyrimidine derivatives, including this compound. The results indicated that this compound had significant activity against E. coli and S. aureus, with MIC values ranging from 0.0039 to 0.025 mg/mL . This positions it as a potential candidate for developing new antibiotics.

Research on Anticancer Effects

In another study focusing on pyrrolidine derivatives, it was found that certain modifications enhanced their cytotoxicity against cancer cell lines. The presence of the nitro group in this compound may play a role in increasing its efficacy against cancer cells by promoting reactive oxygen species (ROS) generation .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
2-(Pyrrolidin-1-yl)pyrimidineLacks nitro groupModerate antibacterial activity
5-Nitro-2-(morpholin-1-yl)pyrimidin-4-amineMorpholine instead of pyrrolidineDifferent pharmacological profile

The comparison highlights that the presence of both a nitro group and a pyrrolidine ring in this compound may confer unique biological activities not observed in similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nitration of pyrimidine precursors followed by substitution with pyrrolidine. For example, Taylor and McKillop (1965) demonstrated that nitration of pyrimidine derivatives using fuming nitric acid at controlled temperatures (0–5°C) ensures selective nitro-group introduction without over-oxidation . Subsequent substitution with pyrrolidine requires anhydrous conditions (e.g., DMF or THF) and catalytic bases like K₂CO₃ to promote nucleophilic displacement. Reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for pyrrolidine) are critical for yields >70% .

Q. How can researchers characterize the structure of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H NMR : Key signals include the pyrrolidine ring protons (δ 1.8–2.1 ppm for CH₂ and δ 3.3–3.5 ppm for N-CH₂) and the pyrimidine aromatic proton (δ 8.2–8.5 ppm). Integration ratios confirm substituent positions .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks matching the molecular weight (e.g., ~224 g/mol). Fragmentation patterns help verify the nitro group and pyrrolidine attachment .

Q. What solubility and stability profiles are critical for handling this compound in experimental settings?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (4–9) and temperatures (4–25°C) indicate decomposition above 40°C or in strongly acidic/basic conditions. Store desiccated at –20°C to prevent nitro-group reduction .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and identify electrophilic centers. Fukui indices highlight the C-2 pyrimidine position as reactive toward nucleophiles due to nitro-group electron withdrawal. Solvent effects (PCM model) refine activation energy predictions for substitution reactions .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer :

  • Dose-Response Reassessment : Validate activity thresholds using standardized assays (e.g., IC₅₀ in enzyme inhibition) and replicate under controlled conditions (pH, temperature) .
  • Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity measurements .
  • Structural Analog Comparison : Benchmark against analogs (e.g., 4-methylpyridine derivatives) to isolate the nitro group’s contribution to activity .

Q. How to design experiments to study the nitro group’s role in the compound’s electronic properties and binding interactions?

  • Methodological Answer :

  • Electrochemical Analysis : Cyclic voltammetry quantifies redox potentials, correlating nitro-group reduction with electronic effects.
  • X-ray Crystallography : Resolve crystal structures to map hydrogen-bonding interactions (e.g., nitro-group O atoms with target residues) .
  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., CN) or donating (e.g., NH₂) groups at the nitro position to compare binding affinities .

Methodological Considerations for Research Design

  • Theoretical Frameworks : Link synthesis and reactivity studies to conceptual models like Frontier Molecular Orbital (FMO) theory to explain regioselectivity .
  • Data Validation : Use orthogonal techniques (e.g., NMR, HPLC) to confirm purity and structure, minimizing artifacts in biological assays .

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